M3 Peak Concentration Increases 3- to 4-Fold Under Rifamycin CYP3A4 Induction, With Divergent Clearance Kinetics vs M2
In a randomized controlled trial in healthy volunteers (N=32), coadministration of bedaquiline 400 mg with rifabutin 300 mg increased peak M3 concentrations approximately 3-fold with little decline thereafter (sustained elevation), while rifampin 600 mg increased peak M3 concentrations 4-fold but with rapid subsequent decline. By contrast, M2 Cmax increased from 47.59 to 79.53 ng/mL (P<0.001) with rifabutin and from 48.44 to 101.52 ng/mL (P<0.001) with rifampin, with significantly altered M2 clearance only under rifampin [1]. This demonstrates that M3 accumulation kinetics cannot be predicted from M2 data alone.
| Evidence Dimension | Peak plasma concentration change (M3) under CYP3A4 induction by rifamycins |
|---|---|
| Target Compound Data | M3 Cmax: ~3-fold increase (rifabutin, sustained) and ~4-fold increase (rifampin, rapid decline) |
| Comparator Or Baseline | M2 Cmax: 47.59→79.53 ng/mL (rifabutin) and 48.44→101.52 ng/mL (rifampin); M2 clearance increased significantly only under rifampin (P<0.001) |
| Quantified Difference | M3 shows qualitatively distinct clearance behavior: sustained elevation with rifabutin vs rapid decline with rifampin; M2 shows significant clearance acceleration only with rifampin |
| Conditions | Healthy adult volunteers; single oral bedaquiline 400 mg on days 1 and 29; rifabutin 300 mg/day or rifampin 600 mg/day on days 20–41 |
Why This Matters
For labs studying CYP3A4-mediated drug-drug interactions or developing therapeutic drug monitoring assays for bedaquiline-containing regimens, M3 serves as the discriminating biomarker that distinguishes rifabutin-type from rifampin-type induction effects—a differentiation M2 alone cannot provide.
- [1] Healan AM, Salata RA, Griffiss JM, Proskin HM, O'Riordan MA, Gray WA, Blumer JL. Effects of Rifamycin Coadministration on Bedaquiline Desmethylation in Healthy Adult Volunteers. Clin Pharmacol Drug Dev. 2019;8(4):436-442. View Source
